
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-TMB, is an organoboron compound that has seen a surge in research in recent years. It has been studied for its potential applications in organic synthesis, as well as its potential biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Drug Development
Suzuki-Miyaura Cross-Coupling
Boronic acid derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions, a widely employed method for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. These reactions are instrumental in constructing complex molecular architectures from simpler components, showcasing the utility of boronic acids in advancing synthetic chemistry (Qiu et al., 2009; Gu et al., 2009).
Drug Discovery and Development
Boronic acid derivatives, including benzoxaborole compounds, have been explored for their therapeutic potential across a spectrum of applications. These compounds have led to the discovery of new classes of antibacterial, antifungal, antiprotozoal, and antiviral agents, highlighting the critical role of boron chemistry in medicinal chemistry and drug development (Nocentini et al., 2018).
Biological Activity
Certain boronic acid derivatives exhibit significant biological activity and are under investigation for their potential as clinical agents. This includes applications in treating fungal infections, bacterial diseases, and inflammatory conditions, demonstrating the diverse therapeutic applications of boronic acid derivatives (Adamczyk-Woźniak et al., 2009).
Environmental and Analytical Applications
Environmental Remediation
Boronic acid derivatives have been studied for their role in environmental protection, including their use in degrading toxic compounds. This underscores the environmental significance of boronic acids in mitigating pollution and enhancing sustainability (Husain & Husain, 2007).
Analytical Chemistry
In analytical chemistry, boronic acid derivatives are utilized as functional materials in sensing applications. Their selective binding properties make them useful in developing sensors for detecting sugars, alcohols, and other biologically relevant molecules, showcasing the versatility of boronic acids beyond synthetic applications.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters are commonly used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Mode of Action
The compound acts as a reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester compound interacts with a halide compound in the presence of a palladium catalyst and a base. The result is the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is used, is a key process in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Result of Action
The primary result of the action of 4-Cyanophenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .
Biochemical Analysis
Biochemical Properties
The role of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in biochemical reactions is primarily as a reagent in the formation of pinacol benzyl boronate through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with other molecules in the context of organic synthesis. It can form binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDTPGXBZCBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370405 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171364-82-2 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171364-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan -2yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Cyanophenylboronic acid pinacol ester contribute to the detection of water in the fluorescent polymer film?
A1: 4-Cyanophenylboronic acid pinacol ester is a crucial part of the fluorescent monomer (SM-2) within the polymer film. This monomer is designed to exhibit photo-induced electron transfer (PET), a process that can quench its fluorescence. The boronic acid pinacol ester group within SM-2 interacts with water molecules. This interaction disrupts the PET process, leading to an increase in fluorescence intensity. Essentially, the presence of water "turns on" the fluorescence of the polymer film. []
Q2: What are the advantages of incorporating 4-Cyanophenylboronic acid pinacol ester into a polymeric film for water detection?
A2: Utilizing a polymeric film with embedded 4-Cyanophenylboronic acid pinacol ester offers several advantages:
- Sensitivity: The research demonstrated that the polymer film could detect very low concentrations of water (detection limit of 0.066 wt% in acetonitrile). [] This highlights its potential for sensing trace amounts of water.
- Reversibility: The fluorescence change is reversible. The film's fluorescence decreases upon drying and increases again upon exposure to moisture, enabling repeated use. []
- Versatility: The polymer film exhibited water sensing capabilities in various solvents, including less polar, polar, protic, and aprotic solvents. [] This suggests broad applicability for detecting water in different environments.
- Visual Detection: The change in fluorescence intensity provides a straightforward visual indication of the presence and relative amount of water. [] This is particularly useful for applications requiring simple and direct water detection.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)



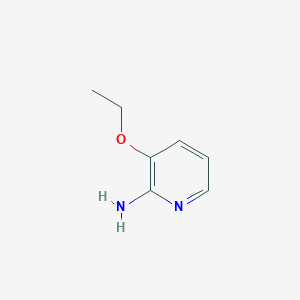
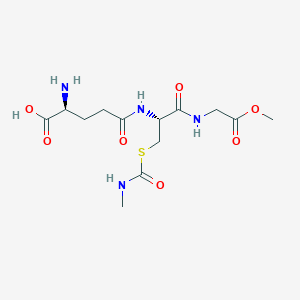


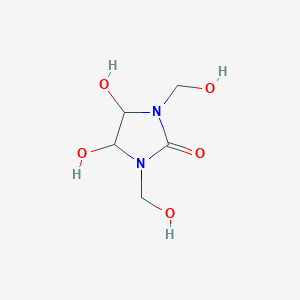

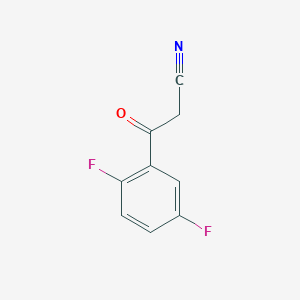
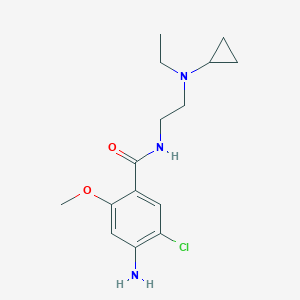
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
